molecular formula C27H36O12 B161734 Nudiposide CAS No. 62058-46-2

Nudiposide

Cat. No. B161734
CAS RN: 62058-46-2
M. Wt: 552.6 g/mol
InChI Key: GWDZRGQRNHELQM-NHJKQUFYSA-N
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Description

Nudiposide is an aromatic glucoside that can be isolated from Berchemia racemosa . It has a molecular formula of C27H36O12 . The average mass is 552.568 Da and the monoisotopic mass is 552.220703 Da .


Molecular Structure Analysis

Nudiposide has a complex molecular structure with 7 defined stereocentres . The structure includes a tetrahydro-2-naphthalenyl group, a β-D-xylopyranoside group, and multiple hydroxy and methoxy groups .


Physical And Chemical Properties Analysis

Nudiposide has a molecular formula of C27H36O12, an average mass of 552.568 Da, and a monoisotopic mass of 552.220703 Da . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the sources retrieved.

Scientific Research Applications

Isolation and Identification

Nudiposide, an aromatic glucoside, has been identified in various plant species. For instance, it was isolated from the stems of Berchemia racemosa and characterized based on chemical and spectral evidences (Inoshiri et al., 1987). Similarly, it was found in the inner bark of Betula pendula along with other lignan glycosides (Šmite et al., 1995).

Antioxidant Activity

A study on Saraca asoca bark identified nudiposide among other lignan glycosides and flavonoids. These compounds were evaluated for their antioxidant activities using the DPPH radical-scavenging assay, indicating potential health benefits (Sadhu et al., 2007).

Neuroprotective Effects

Research involving Tilia amurensis revealed that nudiposide, along with other compounds, showed significant neuroprotective activities against glutamate-induced neurotoxicity in HT22 cells, suggesting potential applications in neurological health (Lee et al., 2015).

properties

IUPAC Name

(2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16-,20+,22+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDZRGQRNHELQM-NHJKQUFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318474
Record name Nudiposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nudiposide

CAS RN

62058-46-2
Record name Nudiposide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62058-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nudiposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
236
Citations
B Lee, JB Weon, MR Eom, YS Jung… - Pharmacognosy …, 2015 - ncbi.nlm.nih.gov
… Neuroprotective activities of epicatechin, nudiposide, … , nudiposide, lyoniside and scopoletin significantly protected neuronal cells, and these results suggest that epicatechin, nudiposide…
Number of citations: 13 www.ncbi.nlm.nih.gov
S Inoshiri, M Sasaki, H Kohda, H Otsuka, K Yamasaki - Phytochemistry, 1987 - Elsevier
Two new aromatic glucosides have been isolated from the stems of Berchemia racemosa together with the known glycosides, nudiposide, (−)-secoisolariciresinol-O-β-d-…
Number of citations: 196 www.sciencedirect.com
T Mukherjee, S Chowdhury, A Kumar… - Natural product …, 2012 - journals.sagepub.com
… isolated known lignan glycosides like lyoniside (1) and nudiposide (5) [11]. Evidence for an … -7’, C-8, and C-8’ was the same as that of nudiposide, as evident from the circular dichroism …
Number of citations: 31 journals.sagepub.com
MK Lee, SH Sung, HS Lee, JH Cho, YC Kim - Archives of Pharmacal …, 2001 - Springer
Four lignan xylosides and two neolignan glycosides were isolated from the stem and root barks ofUlmus davidiana var.japonica. Their structures were identified as lyoniside, nudiposide…
Number of citations: 76 link.springer.com
B Lee, JB Weon, BR Yun, J Lee, MR Eom… - Pharmacognosy …, 2014 - ncbi.nlm.nih.gov
… Of the four compounds, nudiposide had the highest content (3.21 μg/mg) in T. amurensis and lyoniside had the lowest content (0.07 μg/mg). These results indicated that this HPLC-DAD …
Number of citations: 5 www.ncbi.nlm.nih.gov
SK Sadhu, P Phattanawasin, MSK Choudhuri… - Journal of Natural …, 2006 - Springer
… Comparison of NMR and [α] D data with published data enabled their identification as lyoniside and nudiposide, respectively [4, 5]. Compounds 2 and 3 were diastereomeric xylosides …
Number of citations: 54 link.springer.com
M OGAWA, Y OGIHARA - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
… The present paper describes the structure elucidation of a new lignan xyloside “nudiposide” from the same "plant, and also reports the following compounds to be present: sucrose (II), …
Number of citations: 25 www.jstage.jst.go.jp
NT Cuc, NX Nhiem, BH Tai… - Vietnam Journal of …, 2020 - Wiley Online Library
… ‐dimethoxydihydrostilbene 4′‐O‐α‐L‐rhamnopyranosyl‐(1→6)‐β‐D‐glucopyranoside (2), 5,4′‐dihydroxydihydrostilbene 3‐O‐β‐D‐glucopyranoside (3), and one lignan, nudiposide …
Number of citations: 1 onlinelibrary.wiley.com
KH Seo, MY Baek, DY Lee, JG Cho… - Journal of Applied …, 2011 - koreascience.kr
The stem woods of Lindera obtusiloba Blume were extracted in 80% aqueous methanol and the concentrated extract was partitioned with ethyl acetate (EtOAc), butanol (n-BuOH), and …
Number of citations: 5 koreascience.kr
H Fuchino, T Satoh, M Shimizu… - Chemical and …, 1998 - jstage.jst.go.jp
The constituents of Betula davurica PALL. were identified as follows: Fresh leaves: 12-O-acetylbetulafolieneteraol oxide, I, 5, 8-dihydroxy-6, 7-dimethoxyflavone, rutin. Outer bark: betulin…
Number of citations: 30 www.jstage.jst.go.jp

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